3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide
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Description
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide is a useful research compound. Its molecular formula is C12H14Cl2F3N3O and its molecular weight is 344.16. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the application and the specific structure of the compound.
Mode of Action
Compounds with similar structures have been found to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that compounds with a tfmp moiety can affect various biochemical pathways depending on their specific structure and the nature of their targets .
Pharmacokinetics
The compound’s molecular weight is 34416 , which can influence its pharmacokinetic properties. The trifluoromethyl group in the compound can also influence its lipophilicity, which can affect its absorption and distribution.
Result of Action
Compounds with a tfmp moiety have been found to have various biological activities, including protection of crops from pests in the agrochemical industry and various effects in the pharmaceutical industry .
Properties
IUPAC Name |
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2F3N3O/c1-11(2,6-13)10(21)19-20(3)9-8(14)4-7(5-18-9)12(15,16)17/h4-5H,6H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRBQZBCPWEJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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